1-羟基-1-甲基脲

描述

Hydroxyurea is a medication with a variety of clinical applications, including the treatment of myeloproliferative diseases, sickle cell anemia, and as an antiviral agent against HIV-1. It functions primarily by inhibiting DNA synthesis, which it achieves through the inhibition of the enzyme ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA . Hydroxyurea has been shown to increase fetal hemoglobin production in sickle cell anemia patients, which can lead to a reduction in vasoocclusive crises . Additionally, it has been found to have antiviral effects against HIV-1 by decreasing the amount of intracellular deoxynucleotides, thus inhibiting viral DNA synthesis .

Synthesis Analysis

Hydroxyurea is well absorbed after oral administration and is converted to a free radical nitroxide in vivo. It diffuses into cells and inactivates ribonucleotide reductase by quenching the tyrosyl free radical at the active site of the enzyme's M2 protein subunit . The drug's ability to increase fetal hemoglobin levels in sickle cell anemia patients is associated with the demethylation of gamma-globin genes, which suggests a change in gene activity .

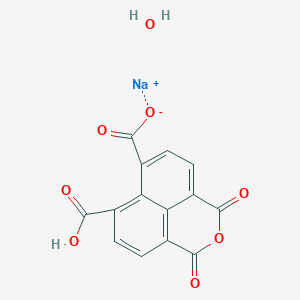

Molecular Structure Analysis

The molecular structure of hydroxyurea-derived radicals has been studied using electron spin resonance (ESR). Under oxidizing conditions, long-lived radicals from hydroxyurea have been detected, and their structure has been established. These radicals are believed to play a role in the inhibition of ribonucleotide reductase as well as in cytotoxic events during chemotherapy . Computational studies have further explored the structural and electronic properties of these radicals, including their conformational processes and potential rearrangements .

Chemical Reactions Analysis

Hydroxyurea's primary chemical action is the inhibition of ribonucleotide reductase, which leads to a decrease in DNA synthesis. This effect is specific and irreversible for the protein B2 subunit of the enzyme . Hydroxyurea also interacts with other chemotherapeutic agents, such as bleomycin, by making cells more susceptible to the chelating properties of bleomycin, which then produces active oxygen . The drug's cytotoxic effects are restricted to cells committed to DNA synthesis, which explains the rapid repair of tissue defects after its administration .

Physical and Chemical Properties Analysis

Hydroxyurea is a cell-cycle-specific drug that acts rapidly and selectively inhibits DNA synthesis without affecting cells that are not synthesizing DNA. It does not kill cells but induces karyorrhexis in tissues with high rates of cellular proliferation. The cytotoxic effects are related to the drug's concentration in plasma and are reversible upon removal of the drug . Hydroxyurea also induces the eNOS-cGMP pathway in endothelial cells, which may affect cellular NO levels and enhance the effect of NO in myeloproliferative diseases . The inhibition of tumor growth by hydroxyurea and related compounds has been observed to be dose-related and results in changes in nucleic acid concentrations within tumors .

科学研究应用

Ribonucleotide Reductase Inhibition

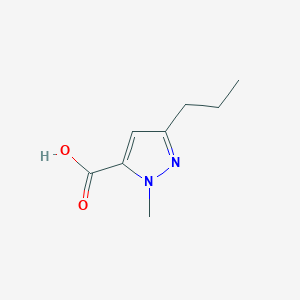

1-羟基-1-甲基脲是一个显著的核糖核苷酸还原酶抑制剂。它展示了独特的分子构象,这些构象通过分子内氢键稳定,并显示携带羟基的氮原子具有显著的金字塔化。这些结构特征有助于其作为核糖核苷酸还原酶抑制剂的功能 (Nielsen, Frydenvang, & Larsen, 1993)。

Cytotoxicity and Antitumor Applications

1-羟基-1-甲基脲及其衍生物表现出细胞毒性,这在抗肿瘤研究中具有重要意义。这些化合物已被研究其对肿瘤细胞DNA合成的抑制作用,为癌症治疗提供了潜在途径 (Gale, 1968); (Hilf et al., 1966)。

Antiviral Properties

1-羟基-1-甲基脲显示出抑制某些病毒复制的潜力,如HIV-1。这种抑制是通过减少细胞内脱氧核苷酸而发生的,暗示了在抗病毒治疗中的潜在应用 (Lori et al., 1994)。

Epigenetic and Molecular Profiling

羟基脲,1-羟基-1-甲基脲的衍生物,在各种疾病中影响表观遗传和分子谱。研究表明甲基化模式和微RNA表达的变化,暗示了在修改基因表达和疾病进展中的作用 (Walker et al., 2011)。

安全和危害

属性

IUPAC Name |

1-hydroxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWOEDAIWSVHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225339 | |

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1-methylurea | |

CAS RN |

7433-43-4 | |

| Record name | N-Hydroxy-N-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-hydroxy-1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

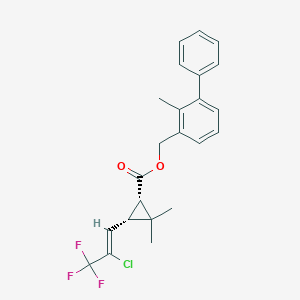

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

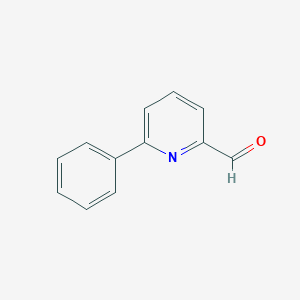

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

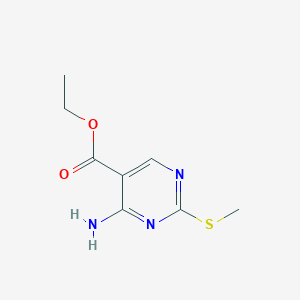

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)